Ezetimibe Diol Impurity

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

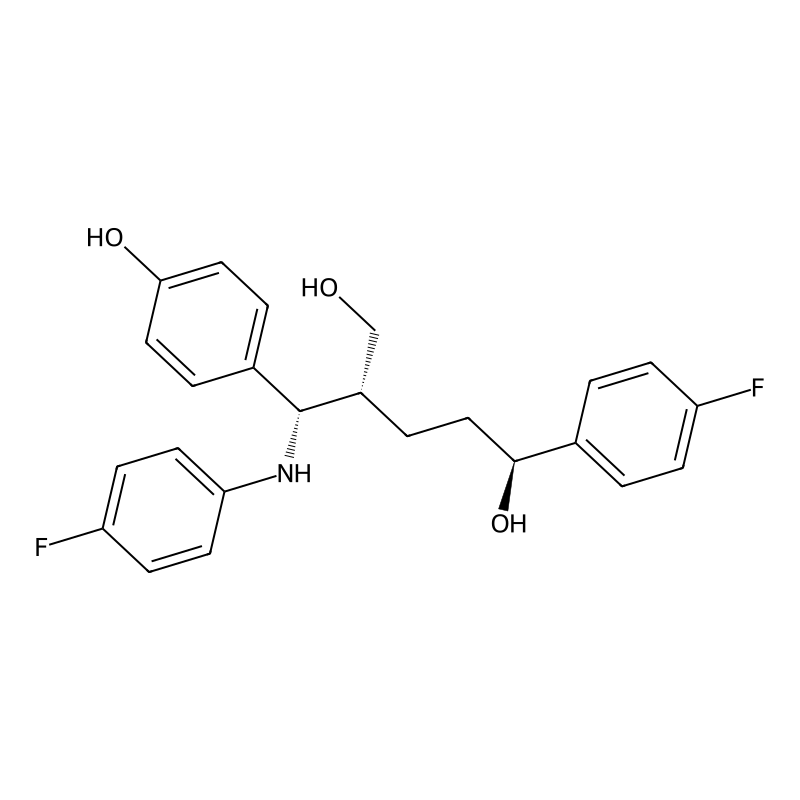

Ezetimibe Diol Impurity is a chemical compound associated with the cholesterol-lowering drug ezetimibe. It is characterized by its structural formula, which includes a diol functional group. This impurity arises during the synthesis of ezetimibe and is considered one of several related substances that can affect the purity and efficacy of pharmaceutical formulations. The compound has the chemical formula C₁₈H₁₉F₁O₃ and is known for its role as a potential degradation product in the manufacturing process of ezetimibe .

- Hydrolysis: Under alkaline conditions, ezetimibe can undergo hydrolysis, leading to the formation of diol impurities.

- Oxidation: Exposure to oxidative agents can also yield this diol as a byproduct.

- Thermal Degradation: High temperatures can induce structural changes in ezetimibe, resulting in the generation of diol impurities .

These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure that impurity levels remain within acceptable limits during drug production.

The synthesis of Ezetimibe Diol Impurity typically occurs as an unintended byproduct during the preparation of ezetimibe. The following methods are commonly involved:

- Chemical Synthesis: Involves multiple synthetic steps where intermediates may degrade into diol impurities.

- Controlled Conditions: By optimizing reaction conditions such as temperature and pH, manufacturers can minimize the formation of this impurity.

- Purification Techniques: Advanced purification methods, including crystallization and chromatography, are employed to separate and reduce impurity levels in the final product .

Ezetimibe Diol Impurity does not have direct therapeutic applications but is significant in pharmaceutical quality control. Its presence must be monitored to ensure that it does not exceed regulatory limits in ezetimibe formulations. This monitoring is crucial for maintaining drug safety and efficacy standards .

Ezetimibe Diol Impurity belongs to a class of related compounds that include various impurities formed during the synthesis or degradation of ezetimibe. Below is a comparison with some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Desfluoro Ezetimibe | Fluorinated derivative | Lacks a fluorine atom compared to ezetimibe |

| Ezetimibe Ketone | Ketone derivative | Contains a carbonyl group; distinct from diol structure |

| Benzylated Ezetimibe | Benzyl-substituted derivative | Features a benzyl group which alters its properties |

| Ezetimibe Tetrahydropyran | Tetrahydropyran analog | Structural modification leading to different activity |

Ezetimibe Diol Impurity is unique due to its specific diol functional group, which distinguishes it from other related compounds that may contain different functional groups or structural modifications .